5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide
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Overview
Description
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of structurally related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves specific reactions and crystallization processes, highlighting the importance of structural determination in chemical research (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives, similar to the compound , have shown promising results as potential antimicrobial and anticancer agents. This is evident from the synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating their anticancer capabilities (Gomha et al., 2014).
Applications in Antiviral Research
- Research into pyrazole- and isoxazole-based heterocycles, closely related to the compound of interest, has been conducted to explore their anti-HSV-1 (Herpes simplex virus type 1) and cytotoxic activities, suggesting potential applications in antiviral therapies (Dawood et al., 2011).
Bioevaluation as Antimicrobial Agents
- Derivatives of pyrrole, similar in structure to the compound , have been synthesized and evaluated for antimicrobial activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
QSAR Studies and Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies of analogous compounds, like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown them to be promising antibacterial agents, demonstrating the importance of such research in developing new antibiotics (Palkar et al., 2017).
Synthesis and Antitumor Activities
- Similar compounds, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been synthesized and shown to possess antitumor activities, indicating potential applications in cancer research (Xin, 2012).
Mechanism of Action
Thiazoles
are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indoles
are a type of organic compound that contain a benzopyrrole nucleus. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-12,18-19,28-29H,9-10,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGLUJYIKFULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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